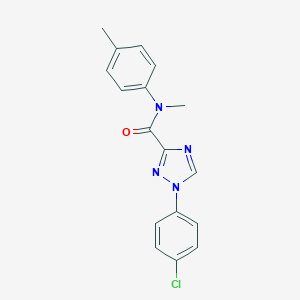
1-(4-chlorophenyl)-N-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-N-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, also known as TAK-242, is a small molecule inhibitor that selectively targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a key component of the innate immune system and plays a critical role in the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). TLR4 activation triggers a cascade of signaling events that lead to the production of pro-inflammatory cytokines, chemokines, and other immune mediators. However, excessive or dysregulated TLR4 signaling can contribute to the development of various inflammatory and autoimmune diseases. TAK-242 has been shown to effectively inhibit TLR4 signaling and has potential therapeutic applications in the treatment of various inflammatory and autoimmune disorders.
Mecanismo De Acción
1-(4-chlorophenyl)-N-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide selectively targets the intracellular domain of TLR4 and inhibits its dimerization and recruitment of downstream signaling molecules, including MyD88 and TRIF. This leads to a reduction in the production of pro-inflammatory cytokines, chemokines, and other immune mediators that contribute to the development of various inflammatory and autoimmune diseases.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-N-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to effectively inhibit TLR4 signaling and reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. 1-(4-chlorophenyl)-N-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has also been shown to improve disease outcomes in animal models of various inflammatory and autoimmune disorders, including sepsis, acute lung injury, rheumatoid arthritis, and multiple sclerosis. Additionally, 1-(4-chlorophenyl)-N-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to have a good safety profile and does not induce significant adverse effects in animal models or human clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-chlorophenyl)-N-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has several advantages for lab experiments, including its high selectivity and potency for TLR4 inhibition, its ability to effectively reduce the production of pro-inflammatory cytokines and chemokines, and its good safety profile. However, 1-(4-chlorophenyl)-N-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has some limitations for lab experiments, including its relatively high cost, its limited solubility in aqueous solutions, and its potential off-target effects on other Toll-like receptors and signaling pathways.
Direcciones Futuras
There are several future directions for the research and development of 1-(4-chlorophenyl)-N-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide. One potential direction is the optimization of its pharmacokinetic properties, such as its solubility, bioavailability, and half-life, to improve its efficacy and reduce its dosing frequency. Another potential direction is the investigation of its therapeutic potential in other inflammatory and autoimmune diseases, such as inflammatory bowel disease, psoriasis, and lupus. Additionally, the development of 1-(4-chlorophenyl)-N-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide-based combination therapies with other anti-inflammatory agents or immunomodulators may further enhance its therapeutic efficacy and reduce the risk of drug resistance.
Métodos De Síntesis
1-(4-chlorophenyl)-N-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide can be synthesized using a multi-step process that involves the condensation of 4-chlorobenzaldehyde and N-methyl-4-methylaniline to form the intermediate 1-(4-chlorophenyl)-N-methyl-4-methylaniline. This intermediate is then reacted with ethyl acetoacetate to form the corresponding β-ketoester, which is further reacted with hydrazine hydrate to form the triazole ring. The resulting compound is then acylated with 3-chloropropanoyl chloride to form the final product, 1-(4-chlorophenyl)-N-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-N-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases. In preclinical studies, 1-(4-chlorophenyl)-N-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to effectively inhibit TLR4 signaling and reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. 1-(4-chlorophenyl)-N-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has also been shown to improve disease outcomes in animal models of various inflammatory and autoimmune disorders, including sepsis, acute lung injury, rheumatoid arthritis, and multiple sclerosis.
Propiedades
Nombre del producto |
1-(4-chlorophenyl)-N-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide |
|---|---|
Fórmula molecular |
C17H15ClN4O |
Peso molecular |
326.8 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-N-methyl-N-(4-methylphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C17H15ClN4O/c1-12-3-7-14(8-4-12)21(2)17(23)16-19-11-22(20-16)15-9-5-13(18)6-10-15/h3-11H,1-2H3 |
Clave InChI |
LRSPEISSHJUJOJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(C)C(=O)C2=NN(C=N2)C3=CC=C(C=C3)Cl |
SMILES canónico |
CC1=CC=C(C=C1)N(C)C(=O)C2=NN(C=N2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



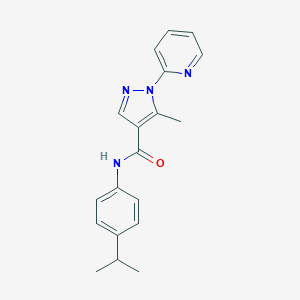
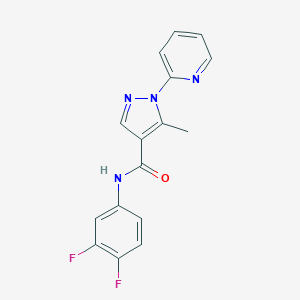
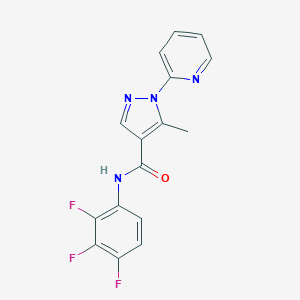
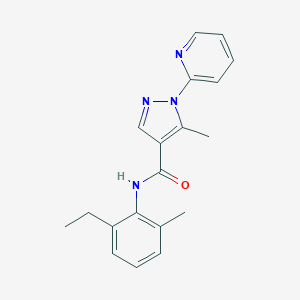
![N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278798.png)
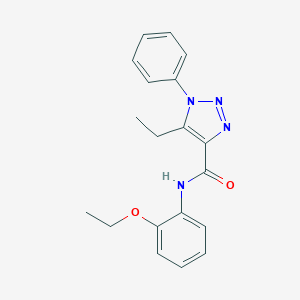
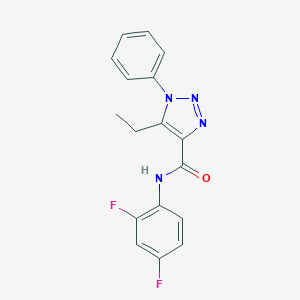
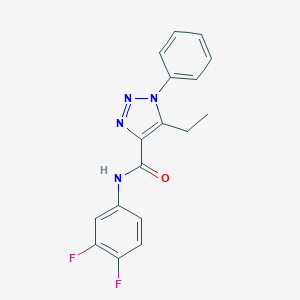
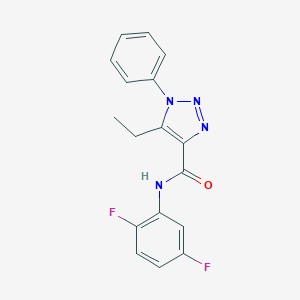
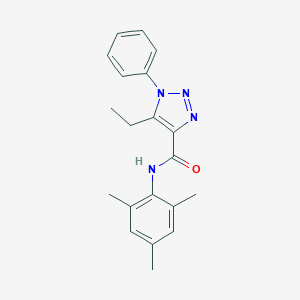
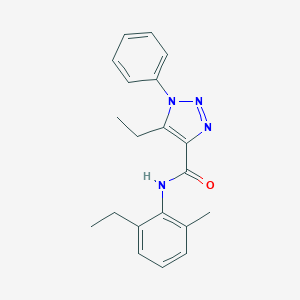
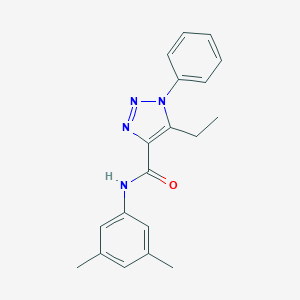
![5-ethyl-1-phenyl-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278809.png)
![5-ethyl-1-phenyl-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278810.png)